molecular formula C5H12O3 B3305769 3-Hydroxy-1,1-dimethoxy-propane CAS No. 92403-95-7

3-Hydroxy-1,1-dimethoxy-propane

Cat. No. B3305769
CAS RN: 92403-95-7
M. Wt: 120.15 g/mol
InChI Key: WREBPVIPZSZUDI-UHFFFAOYSA-N
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Description

3-Hydroxy-1,1-dimethoxy-propane, also known as trimethylolethane, is a colorless and odorless organic compound. It is commonly used as a crosslinking agent in the production of resins, coatings, and adhesives. The compound has gained significant attention in the scientific research community due to its unique chemical properties and potential applications.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1,1-dimethoxy-propane is based on its ability to crosslink polymer chains. The compound contains three hydroxyl groups, which can react with functional groups on other molecules to form covalent bonds. This process results in the formation of a network of interconnected polymer chains, which enhances the mechanical and chemical properties of the material.
Biochemical and Physiological Effects
Studies have shown that this compound is non-toxic and has low levels of skin irritation. The compound is not known to have any significant physiological effects on humans or animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Hydroxy-1,1-dimethoxy-propane in lab experiments is its ability to crosslink polymer chains at low temperatures and pressures. This makes it an ideal crosslinking agent for sensitive materials that cannot withstand high temperatures or harsh chemical conditions. However, the compound has limitations in terms of its solubility and compatibility with certain materials.

Future Directions

There are several potential future directions for research on 3-Hydroxy-1,1-dimethoxy-propane. One area of interest is the development of new crosslinking agents based on the chemical structure of the compound. Another area of research is the use of this compound in the production of biodegradable polymers for use in environmentally friendly applications. Additionally, the compound has potential applications in the field of drug delivery, as it can be used to encapsulate and deliver drugs to specific target sites in the body.

Scientific Research Applications

3-Hydroxy-1,1-dimethoxy-propane has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of various polymers, such as polyesters, polyurethanes, and epoxy resins. The compound is also used as a crosslinking agent in the production of coatings and adhesives. Additionally, this compound has been studied for its potential use in drug delivery systems.

properties

IUPAC Name

3,3-dimethoxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3/c1-7-5(8-2)3-4-6/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREBPVIPZSZUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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